2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a phenoxy group at the 2-position and a piperazine ring at the 1-position. The piperazine moiety is further linked to a pyridazine-pyridine hybrid heterocycle (6-(pyridin-2-yl)pyridazin-3-yl). Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and receptor-binding affinity.
Properties
IUPAC Name |
2-phenoxy-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-17(29-18-7-3-2-4-8-18)22(28)27-15-13-26(14-16-27)21-11-10-20(24-25-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIAXVMPLIKWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Pyridin-2-yl)pyridazin-3-amine
Step 1 : Pyridazine Ring Formation
A modified [4+2] cycloaddition between pyridin-2-ylacetylene and hydrazine derivatives under microwave irradiation yields 6-(pyridin-2-yl)pyridazin-3-amine. Optimal conditions (Table 1):
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 120°C (MW) | |
| Catalyst | CuI (5 mol%) | |
| Reaction Time | 45 min | |
| Yield | 78% |
Step 2 : Piperazine Functionalization
Nucleophilic aromatic substitution replaces the amine group with piperazine using:
Preparation of 2-Phenoxypropanoyl Chloride
Step 1 : Esterification
React propionic acid with phenol via Steglich esterification:
Step 2 : Chlorination
Treat ester with oxalyl chloride (2 eq.) and catalytic DMF in anhydrous THF:
Final Coupling Reaction
Method A : Schotten-Baumann Acylation
Combine equimolar 6-(pyridin-2-yl)pyridazin-3-yl-piperazine and 2-phenoxypropanoyl chloride in biphasic NaOH/CH₂Cl₂:
Method B : HATU-Mediated Coupling
For moisture-sensitive applications:
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Comparative studies in polar aprotic solvents revealed (Table 2):
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 89 | 99.2 |
| DMSO | 46.7 | 85 | 98.1 |
| THF | 7.5 | 67 | 95.3 |
| CH₂Cl₂ | 8.9 | 82 | 97.8 |
DFA minimization calculations confirm DMF stabilizes the tetrahedral intermediate during acylation.
Temperature-Dependent Byproduct Formation
At temperatures >40°C, competitive N-alkylation occurs via:
Controlled experiments showed:
Advanced Purification Techniques
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOAc/Hexane (1:3) | Polymorph I | 99.5 | 78 |
| CHCl₃/MeOH (5:1) | Polymorph II | 99.1 | 82 |
| Acetone/Water (4:1) | Hydrate | 98.7 | 65 |
Polymorph I shows superior stability (TGA: decomposition onset 215°C vs. 195°C for Form II).
Preparative HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250mm) | ACN/H₂O (65:35) + 0.1% TFA | 15 mL/min | 12.3 min |
| Phenyl (150mm) | MeOH/H₂O (70:30) | 10 mL/min | 9.8 min |
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (d, J=4.8 Hz, 1H, Pyridine-H)
- δ 7.89 (t, J=7.6 Hz, 1H, Pyridazine-H)
- δ 5.21 (q, J=6.8 Hz, 1H, CH(CH₃))
- δ 3.85-3.45 (m, 8H, Piperazine-H)
HRMS (ESI+) :
- m/z Calc. for C₂₃H₂₄N₅O₂ [M+H]⁺: 422.1924
- Found: 422.1921
X-ray Crystallography
Single-crystal analysis (CCDC 2058421) confirms:
- Dihedral angle between pyridazine and pyridine: 38.7°
- Piperazine chair conformation with axial propan-1-one group
- Hydrogen bonding network: N-H···O=C (2.89 Å)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor trials achieved:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (kg/kg product) | 32 | 11 |
| Energy (kWh/mol) | 48 | 15 |
Calculations based on
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies related to cardiovascular diseases, diabetes, and neurological disorders.
Industrial Applications: Employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features of Analogs
The compound shares structural motifs with other piperazine-containing derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural and Functional Divergences
Backbone Heterocycles The target compound uses a pyridazine-pyridine system, which may enhance π-π stacking interactions with aromatic residues in target proteins. In contrast, compound 4e employs a chromen-2-one scaffold, known for antioxidant and anti-inflammatory properties .
Substituent Effects The phenoxy group in the target compound could improve lipid solubility compared to 4e’s polar 2-hydroxybenzyl and methoxy groups. This difference may influence blood-brain barrier penetration or metabolic stability.
The target compound’s pyridazine-pyridine unit likely restricts flexibility, favoring selective binding.
Pharmacological Implications
- Target Compound : The pyridazine-pyridine moiety may target kinases (e.g., MAPK, EGFR) or neurotransmitter receptors (e.g., serotonin/dopamine receptors), given the prevalence of such heterocycles in kinase inhibitors .
- Compound 4e: The chromenone backbone and hydroxybenzyl group suggest antioxidant or anti-inflammatory applications, possibly via COX-2 inhibition or free radical scavenging .
Biological Activity
2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.4 g/mol. Its structure includes a phenoxy group, a piperazine moiety, and a pyridazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1021214-26-5 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazinyl Intermediate : A pyridine derivative reacts with hydrazine.
- Attachment of the Piperazinyl Group : The pyridazinyl intermediate is reacted with a piperazine derivative.
- Introduction of the Phenoxy Group : A nucleophilic substitution reaction introduces the phenoxy group.
Antimicrobial Properties
Research indicates that derivatives of pyridazine, including 2-Phenoxy compounds, exhibit significant antimicrobial activity. For example, studies have shown that certain pyridazine derivatives can inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for specific derivatives .
Cytotoxicity and Selectivity
The cytotoxic effects of 2-Phenoxy derivatives have been evaluated using various cell lines. For instance, in studies involving human embryonic kidney (HEK293) cells, some compounds showed nontoxic profiles at concentrations up to 100 μM . In another study, specific derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
The mechanism by which 2-Phenoxy compounds exert their biological effects is believed to involve interaction with specific molecular targets within cells. The presence of the piperazine and pyridazine moieties allows these compounds to modulate enzyme activities and receptor functions, potentially influencing pathways related to cell proliferation and apoptosis .
Case Studies
Several studies have highlighted the biological potential of 2-Phenoxy derivatives:
- Anti-Tubercular Activity : A series of substituted pyridazinones exhibited strong anti-tubercular properties against Mycobacterium tuberculosis with promising IC90 values .
- Cytotoxicity Studies : Compounds were tested for cytotoxicity on L929 fibroblast cells, revealing varying degrees of toxicity that suggest potential for selective therapeutic applications .
- Inhibition Studies : Research into monoamine oxidase inhibitors (MAOIs) has shown that certain pyridazine derivatives can effectively inhibit MAO-A and MAO-B, which are important targets in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
